
2-bromo-1-(1H-indazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(1H-indazol-3-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-bromo-1-(1H-indazol-3-yl)ethanone typically involves the bromination of 1-(1H-indazol-3-yl)ethanone. One common method includes the reaction of indazole with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole. This intermediate is then reacted with a basic substance to obtain 5-bromoindazole. Finally, 5-bromoindazole reacts with acetyl bromide under alkaline conditions to generate this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-1-(1H-indazol-3-yl)ethanone can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the ethanone moiety.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the indazole ring.
科学的研究の応用
2-Bromo-1-(1H-indazol-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing the indazole moiety.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific biological pathways.
Biological Studies: It is employed in studies investigating the biological activity of indazole derivatives, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-bromo-1-(1H-indazol-3-yl)ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, indazole derivatives are known to inhibit certain enzymes or receptors, leading to their therapeutic effects. The bromine atom in the compound may also play a role in its reactivity and interaction with biological molecules.
類似化合物との比較
2-Bromo-1-(1H-indazol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Bromo-1H-indazol-3-yl)ethanone: This compound has a similar structure but differs in the position of the bromine atom.
2-Bromo-1-(1H-indol-3-yl)ethanone: This compound contains an indole ring instead of an indazole ring, leading to different chemical and biological properties.
2-Bromo-1-(1-methyl-1H-indazol-3-yl)ethanone: This compound has a methyl group attached to the indazole ring, which can influence its reactivity and biological activity .
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
2-bromo-1-(1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8(13)9-6-3-1-2-4-7(6)11-12-9/h1-4H,5H2,(H,11,12) |
InChIキー |
SFFLDFDRSKYJQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



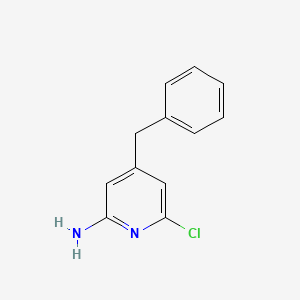
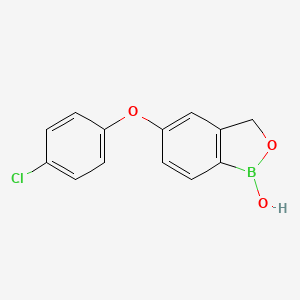
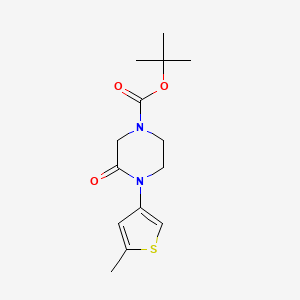
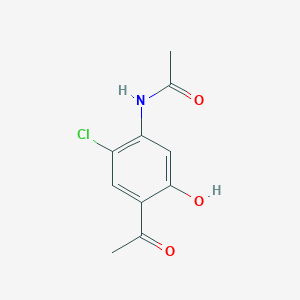
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
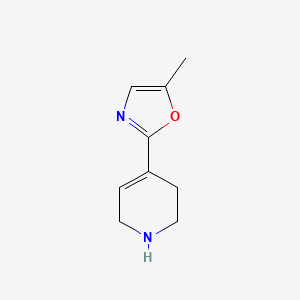
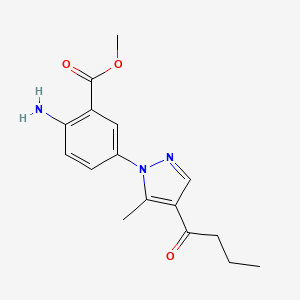
![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)


![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
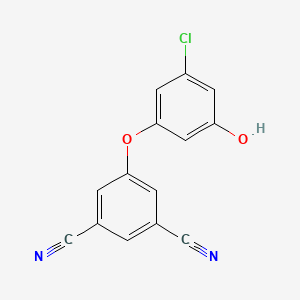
![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
